N-benzyl-N-(2-chloroethyl)propan-2-amine
Overview
Description
N-Benzyl-N-(2-chloroethyl)propan-2-amine is an organic compound with the molecular formula C12H19N1Cl2 It is a derivative of benzylamine and is characterized by the presence of a chloroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(2-chloroethyl)propan-2-amine typically involves the reaction of benzylamine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-(2-chloroethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-N-(2-ethyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-(2-chloroethyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkylating agents on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-chloroethyl)propan-2-amine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as DNA, proteins, and enzymes, leading to the modification of their structure and function. This alkylation can result in the inhibition of cellular processes, making the compound useful in the development of anticancer agents.
Comparison with Similar Compounds
- N-Benzyl-N-(2-chloroethyl)amine
- N-Benzyl-N-methylethanolamine
- N-Benzyl-2-propen-1-amine
Comparison: N-Benzyl-N-(2-chloroethyl)propan-2-amine is unique due to the presence of the propan-2-amine group, which imparts distinct chemical and biological properties. Compared to N-Benzyl-N-(2-chloroethyl)amine, the additional propan-2-amine group enhances its reactivity and potential applications in medicinal chemistry. The compound’s structure allows for greater versatility in chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-benzyl-N-(2-chloroethyl)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPKPGHKHGLXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCl)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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